molecular formula C26H30N2O2 B11015188 N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11015188
M. Wt: 402.5 g/mol
InChI Key: WDUPCZOOEROMCL-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a structurally complex acetamide derivative characterized by a 3,3-diphenylpropyl chain and a tetrahydro-2H-pyran moiety substituted with a pyrrole ring. This compound belongs to a class of molecules designed for pharmacological exploration, particularly in targeting chemokine receptors such as CCR5, as inferred from structural analogs in . The diphenylpropyl group is hypothesized to enhance lipophilicity and receptor binding, while the pyrrole-tetrahydro-2H-pyran system may modulate electronic properties and metabolic stability.

Properties

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C26H30N2O2/c29-25(21-26(14-19-30-20-15-26)28-17-7-8-18-28)27-16-13-24(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-12,17-18,24H,13-16,19-21H2,(H,27,29)

InChI Key

WDUPCZOOEROMCL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps, including the formation of the pyrrole ring, the tetrahydropyran ring, and the final coupling with the diphenylpropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that the compound affects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s acetamide backbone is shared with several derivatives, but its substituents distinguish it from others:

Key Structural Features:
  • 3,3-Diphenylpropyl chain : Imparts steric bulk and hydrophobic interactions.
Comparative Table: Structural Analogues and Activities
Compound Name/ID Core Structure Key Substituents Biological Activity (Log(1/IC50)) Reference
Target Compound Acetamide 3,3-Diphenylpropyl, 4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran Not explicitly reported
ID 4n () Acetamide 2-Hydroxyguanidino, 4-(methylsulfonyl)phenyl 1.698 (CCR5 inhibition)
ID 19n () Acetamide Pyrrole, 4-(methylsulfonyl)phenyl Lower activity vs. ID 4n
Compound 38 () Acetamide Quinazoline-2-sulfonyl, 4-methoxyphenyl High anti-cancer activity (MTT assay)

Pharmacological Insights

  • CCR5 Inhibition: highlights that replacing the acetamide core with a 2-hydroxyguanidino group (ID 4n) significantly enhanced CCR5 inhibitory activity (Log(1/IC50) = 1.698) compared to the parent structure (Log(1/IC50) = 0.904). However, pyrrole-substituted analogs (e.g., ID 19n) showed reduced efficacy, suggesting that pyrrole’s electronic effects may destabilize receptor interactions .
  • Anti-Cancer Activity: Phenoxy acetamide derivatives (e.g., Compound 38 in ) with quinazoline sulfonyl groups demonstrated potent activity against HCT-1, MCF-7, and PC-3 cell lines.

Critical Discussion of Substituent Effects

Role of the Diphenylpropyl Group

  • Hydrophobicity : The diphenylpropyl chain enhances membrane permeability, as seen in CCR5-targeted analogs .
  • Steric Hindrance : May limit rotational freedom, favoring bioactive conformations.

Impact of Pyrrole and Pyran Moieties

  • Pyrrole : While aromatic, its lone pair electrons may interfere with hydrogen bonding in certain targets, explaining ID 19n’s lower activity in .
  • Tetrahydro-2H-Pyran : Provides rigidity and oxygen-mediated solubility, akin to tetrahydrofuran derivatives in .

Biological Activity

N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound with the molecular formula C₁₈H₁₉N₃O₂. Its unique structural features, including a diphenylpropyl moiety and a pyrrolidine-derived tetrahydropyran, suggest diverse biological activities that warrant further investigation.

Structural Overview

Property Details
Molecular Formula C₁₈H₁₉N₃O₂
Key Structural Features Diphenylpropyl moiety, pyrrolidine ring
Potential Interactions Various biological targets

The compound's structure indicates potential for interactions with various biological systems, making it a candidate for pharmacological studies.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Neuroprotective Effects : The presence of the pyrrolidine ring suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Compounds with similar structures have shown to modulate inflammatory pathways, indicating potential applications in treating inflammatory conditions.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for cancer therapy.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies may include:

  • In Silico Docking Studies : These can predict how the compound binds to specific biological targets.
  • In Vitro Assays : Laboratory tests to evaluate the compound's effects on cell lines related to neurological disorders and cancer.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Neuroprotective Study : A study demonstrated that a similar compound reduced neuronal apoptosis in models of neurodegeneration, suggesting that this compound may exhibit similar effects.
  • Anti-inflammatory Research : Another study highlighted how compounds with diphenylpropyl structures inhibited pro-inflammatory cytokines in vitro, indicating potential applications in inflammatory diseases.
  • Anticancer Activity Assessment : Research on structurally related compounds showed significant inhibition of tumor growth in xenograft models, suggesting that this compound could have similar anticancer properties.

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